molecular formula C8H13NO4S B12797856 Einecs 299-590-2 CAS No. 93893-03-9

Einecs 299-590-2

Katalognummer: B12797856
CAS-Nummer: 93893-03-9
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: LYFXTINVXBJRHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 299-590-2 involves the reaction between 2-aminoethanol and benzenesulphonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. The process involves the same basic reaction between 2-aminoethanol and benzenesulphonic acid but is carried out in larger reactors with precise control over reaction parameters to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 299-590-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Einecs 299-590-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving aminoethanol derivatives.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Einecs 299-590-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoethanol: A precursor in the synthesis of Einecs 299-590-2, used in various industrial applications.

    Benzenesulphonic Acid: Another precursor, widely used in the production of detergents and other chemicals.

Uniqueness

This compound is unique due to its specific combination of 2-aminoethanol and benzenesulphonic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

93893-03-9

Molekularformel

C8H13NO4S

Molekulargewicht

219.26 g/mol

IUPAC-Name

2-aminoethanol;benzenesulfonic acid

InChI

InChI=1S/C6H6O3S.C2H7NO/c7-10(8,9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,7,8,9);4H,1-3H2

InChI-Schlüssel

LYFXTINVXBJRHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N

Verwandte CAS-Nummern

90218-09-0
93893-03-9
85480-55-3
99924-49-9
85995-82-0
93384-64-6
68910-32-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.